4-(morpholine-4-sulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Description
4-(Morpholine-4-sulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a benzamide derivative characterized by a morpholine sulfonyl group at the 4-position of the benzamide core and a 3-(2-oxopyrrolidin-1-yl)phenyl substituent on the amide nitrogen.
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c25-20-5-2-10-24(20)18-4-1-3-17(15-18)22-21(26)16-6-8-19(9-7-16)30(27,28)23-11-13-29-14-12-23/h1,3-4,6-9,15H,2,5,10-14H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPRULBFERBRMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(morpholine-4-sulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. Its structure incorporates a morpholine sulfonyl group and a phenyl moiety linked to a pyrrolidine derivative, suggesting a multifaceted interaction profile with biological targets.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This indicates the presence of various functional groups that contribute to its biological activity.
Antioxidant Activity
Research has indicated that derivatives of the morpholine sulfonyl group exhibit antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate this activity. Compounds similar to 4-(morpholine-4-sulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide have shown varying degrees of DPPH inhibition, suggesting potential as antioxidant agents .
Antibacterial Activity
The compound's antibacterial efficacy has been assessed against various strains. Studies have demonstrated that related morpholine derivatives possess moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis. The mechanism involves enzyme inhibition and disruption of bacterial cell wall synthesis .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
Enzyme Inhibition
The compound has shown significant inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. This suggests potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Strong |
| Urease | Strong |
The biological activity of this compound is largely attributed to its ability to phosphorylate multiple receptor tyrosine kinases, which are crucial in cellular signaling pathways. For instance, it promotes endocytosis of the epidermal growth factor receptor (EGFR), facilitating cellular processes like synapse formation and autophagy regulation .
Case Studies
- Antioxidant Evaluation : A study evaluated several derivatives, including those similar to 4-(morpholine-4-sulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide, showing a DPPH inhibition rate of up to 16.75%, indicating significant antioxidant potential .
- Antimicrobial Screening : A set of compounds was tested against various bacterial strains, revealing that those incorporating the morpholine sulfonyl group exhibited notable antibacterial properties, particularly against Salmonella typhi .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
Benzamide vs. Sulfonamide Cores
- Target Compound : Benzamide core with 4-morpholine sulfonyl and 3-(2-oxopyrrolidin-1-yl)phenyl groups.
- Analog (): 4-Chloro-3-(morpholine-4-carbonyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide features a sulfonamide core with morpholine carbonyl and pyrrolidinone propyl substituents. Key Difference: Sulfonamide cores (e.g., ) may exhibit stronger acidity and altered binding kinetics compared to benzamides due to the sulfonyl group’s electron-withdrawing effects .
Morpholine Derivatives
- Target Compound : Morpholine sulfonyl group.
- Analog (): N-(3-(6-Morpholino-9H-purin-2-yl)phenyl)benzamide derivatives incorporate morpholine into purine scaffolds. Key Insight: Morpholine in purine derivatives () enhances solubility and targets PI3K isoforms, suggesting the target compound’s morpholine group may similarly improve pharmacokinetics .
Pyrrolidinone Substituents
- Target Compound : 3-(2-Oxopyrrolidin-1-yl)phenyl group.
- Analog (): 3-(2-Oxopyrrolidin-1-yl)propyl group. Key Difference: The phenyl vs.
Anticancer and Antimicrobial Agents
- Analog (): Imidazole-substituted benzamides (e.g., N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide) exhibit anticancer activity against cervical cancer. Comparison: The target compound’s morpholine sulfonyl and pyrrolidinone groups may shift activity toward kinase inhibition rather than imidazole-mediated cytotoxicity .
Kinase Inhibitors
- Analog (): 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide contains chromenone and pyrazolopyrimidine groups, typical of kinase inhibitors. Comparison: The target compound’s simpler structure may offer selectivity for specific kinase domains, whereas ’s complex substituents likely target multiple pathways .
PI3K Inhibitors
- Analog (): Morpholino purine derivatives (e.g., compound 27) inhibit Class I PI3K isoforms. Comparison: The target compound’s benzamide scaffold may reduce off-target effects compared to purine-based inhibitors .
Physicochemical Properties
Patent and Clinical Candidates
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 4-(morpholine-4-sulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide with high purity?
- Methodology :
- The synthesis typically involves sequential reactions: sulfonation of benzamide derivatives, coupling with morpholine sulfonyl groups, and introduction of the pyrrolidinone-containing phenyl moiety via nucleophilic substitution or Buchwald-Hartwig amination .
- Optimize yield by using Pd catalysts for coupling reactions and purify via column chromatography (silica gel, eluent: EtOAc/hexane) followed by recrystallization (solvent: DCM/MeOH) .
- Monitor reaction progress using TLC (Rf ~0.5 in EtOAc/hexane 1:1) and confirm purity via HPLC (C18 column, acetonitrile/water gradient, retention time ~12 min) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Key Techniques :
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities (e.g., apoptosis induction vs. no effect) across cell lines?
- Methodology :
- Assay Validation : Standardize cell lines (e.g., MCF-7 vs. HEK293) and culture conditions (e.g., serum-free media for apoptosis assays) to minimize variability .
- Metabolic Stability : Assess compound stability in cell media (half-life via LC-MS) to rule out degradation artifacts .
- Target Engagement : Use fluorescence polarization assays to measure direct binding to Bcl-2 proteins (Kd values) and correlate with activity .
Q. What experimental approaches are used to elucidate the role of the morpholine sulfonyl group in target binding?
- Strategies :
- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets .
- SAR Studies : Synthesize analogs lacking the sulfonyl group and compare inhibitory potency (IC50) in enzyme assays (e.g., PTP1B inhibition) .
- Crystallography : Co-crystallize the compound with target proteins (e.g., published PDB: 0O5) to resolve binding modes .
Q. How can researchers optimize pharmacokinetic properties (e.g., solubility, bioavailability) of this compound for in vivo studies?
- Methodology :
- Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility (test solubility in PBS pH 7.4) .
- Prodrug Design : Introduce ester moieties at the benzamide group to improve membrane permeability, with hydrolysis studies in plasma .
- Microsomal Stability : Use liver microsomes (human/rat) to assess metabolic stability and identify major CYP450 isoforms involved .
Contradiction Analysis & Troubleshooting
Q. Why might this compound exhibit variable inhibition of PTP1B in enzymatic vs. cellular assays?
- Resolution Strategies :
- Redox Sensitivity : Test under reducing conditions (e.g., add DTT) to rule out oxidation of critical cysteine residues in PTP1B .
- Off-Target Effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify competing targets (e.g., tyrosine kinases) .
- Cellular Uptake : Quantify intracellular concentrations via LC-MS to confirm sufficient compound levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
